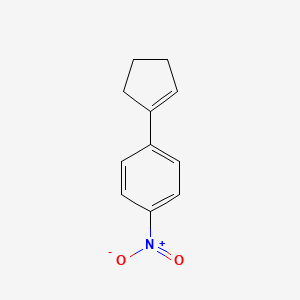

1-(4-Nitrophenyl)cyclopentene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(cyclopenten-1-yl)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXYHRLKAWSAFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of 1-(4-Nitrophenyl)cyclopentene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(4-Nitrophenyl)cyclopentene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, predictive assessments based on structural analogs, and robust experimental protocols for empirical determination.

Introduction: The Significance of Solubility in Application

This compound, a molecule incorporating a non-polar cyclopentene and phenyl moiety with a polar nitro group, presents a unique solubility profile that is critical for its application in organic synthesis, materials science, and pharmaceutical development. Understanding and quantifying its solubility in various organic solvents is paramount for reaction optimization, purification, formulation, and predicting bioavailability. This guide provides a foundational framework for approaching the solubility of this and structurally related compounds.

Theoretical Framework: Predicting Solubility from Molecular Architecture

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] The molecular structure of this compound features distinct regions of differing polarity, which dictates its solubility behavior.

-

Non-Polar Characteristics: The cyclopentene ring and the phenyl group constitute a significant non-polar, hydrophobic portion of the molecule. This suggests a favorable interaction with non-polar solvents through van der Waals forces.

-

Polar Characteristics: The nitro group (-NO2) is a strong electron-withdrawing group, creating a significant dipole moment and rendering this part of the molecule polar. This allows for dipole-dipole interactions with polar solvents.

Based on these features, we can predict the solubility of this compound in a range of organic solvents. This predictive analysis is further informed by the known solubility of structurally similar compounds such as nitrobenzene and p-nitrophenol. Nitrobenzene, for instance, is soluble in various organic solvents like ethanol, ether, and benzene.[3] Similarly, p-nitrophenol is soluble in ethanol, methanol, chloroform, and ethyl acetate.[4]

Logical Flow for Solubility Prediction:

Caption: Predicted solubility based on molecular structure.

Predicted Solubility Profile

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile | High to Moderate | The strong dipole of the nitro group will interact favorably with the polar aprotic solvent. These solvents are often good choices for dissolving nitroaromatics.[6] |

| Polar Protic | Methanol, Ethanol | Moderate | The polar -OH group of the alcohol can interact with the nitro group, but the non-polar hydrocarbon chain of the solvent may have weaker interactions.[7] |

| Non-Polar | Hexane, Cyclohexane | Moderate to Low | The large non-polar region of the solute will interact with the non-polar solvent, but the polar nitro group will be disfavored. |

| Aromatic | Toluene, Benzene | High | The aromatic rings of both the solute and solvent can engage in π-π stacking, in addition to favorable van der Waals interactions. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and are generally excellent solvents for a wide range of organic compounds. |

Experimental Determination of Solubility: A Self-Validating Protocol

The following is a detailed, field-proven protocol for the experimental determination of the solubility of this compound. This method, based on the isothermal shake-flask method, is designed to be self-validating by ensuring equilibrium is reached and measurements are accurate.[8]

Materials and Equipment

-

This compound (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with Teflon-lined screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The "excess" is critical to ensure a saturated solution is formed.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved particulates.

-

-

Quantification:

-

Dilute the filtered solution to a known volume with the same solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (UV-Vis spectrophotometry or HPLC).

-

A calibration curve must be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Experimental Workflow Diagram:

Caption: Isothermal shake-flask solubility determination workflow.

Conclusion: From Prediction to Practical Application

While direct experimental data on the solubility of this compound is sparse, a robust understanding of its physicochemical properties can be derived from its molecular structure and comparison with analogous compounds. The provided theoretical framework and detailed experimental protocol offer a solid foundation for researchers to accurately determine its solubility in a variety of organic solvents. This empirical data is invaluable for the successful design and implementation of synthetic routes, purification strategies, and formulation development involving this and other novel chemical entities.

References

-

Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link]

-

ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

-

AIChE Journal. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]

-

CORE. (2021). Synthesis, properties and reactivity of an ortho-phenylene- cyclopentene-bridged tetrapyrrole. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Reddit. (2023). Solubility of Nitro Containing Molecules. Retrieved from [Link]

-

arXiv. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. Retrieved from [Link]

-

ResearchGate. (2020). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions. Retrieved from [Link]

-

Web.mnstate.edu. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

YouTube. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopentene, 1-(4-pentenyl). Retrieved from [Link]

-

PMC. (2019). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Retrieved from [Link]

-

Chemical Reviews. (2021). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Coursehero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ACS Publications. (2017). Synthesis of Chiral Cyclopentenones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentene synthesis. Retrieved from [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Reactivity of Nitro-Substituted Cyclic Styrenes

This guide focuses on Nitro-substituted Cyclic Styrenes , specifically defining them as ring-fused nitroalkenes (e.g., 1-nitroindene, 1-nitro-3,4-dihydronaphthalene). These scaffolds represent a "locked" cyclic analog of

Focus: 1-Nitroindene and 1-Nitro-3,4-dihydronaphthalene Scaffolds Audience: Medicinal Chemists, Process Scientists, and Synthetic Organic Researchers

Executive Summary & Structural Definition

In the context of drug development, "nitro-substituted cyclic styrenes" refer to bicyclic systems where a nitroalkene moiety is fused to a benzene ring. Unlike their acyclic counterparts (

Core Scaffolds:

-

1-Nitroindene: Highly reactive, prone to aromatization or polymerization.

-

1-Nitro-3,4-dihydronaphthalene: More stable, mimics the conformation of dopamine/serotonin precursors.

Therapeutic Relevance: These are direct precursors to cyclic phenethylamines (e.g., 1-aminoindanes like Rasagiline), a class of monoamine oxidase (MAO) inhibitors and psychoactive agents.

Mechanistic Foundations: The "Locked" Styrene Effect

The reactivity of nitro-substituted cyclic styrenes is governed by the electron-withdrawing nature of the nitro group coupled with the geometric constraints of the ring.

Electronic Activation

The nitro group at the C1 position (vinylic) strongly polarizes the C1=C2 double bond, making C2 highly electrophilic.

-

Hammett Parameters: The nitro group (

) withdraws electron density via both induction (-I) and resonance (-R). -

Cyclic Constraint: In acyclic

-nitrostyrenes, the nitro group can rotate to relieve steric strain. In 1-nitroindene, the nitro group is forced into planarity with the alkene, maximizing conjugation but also increasing steric clash with the peri-hydrogen (H8), often destabilizing the molecule.

Reactivity Profile Comparison

| Feature | Acyclic | Cyclic (1-Nitroindene) | Consequence for Protocol |

| Geometry | E-isomer (thermodynamic) | Fixed Z-like geometry | High facial selectivity in additions. |

| Electrophilicity | Moderate | High (Strain-release) | Requires lower temperatures; prone to polymerization. |

| Stability | Stable solid | Metastable | Handle immediately or store at -20°C. |

| Aromatization | N/A | High tendency | Avoid strong bases/high heat that trigger proton migration. |

Key Reactivity Pathways

Conjugate (Michael) Addition

This is the primary exploitation of the scaffold. Nucleophiles (amines, thiols, malonates) attack the C2 position.

-

Stereocontrol: The incoming nucleophile typically attacks anti to the bulky nitro group or is directed by chiral catalysts.

-

Mechanism: The resulting nitronate intermediate is protonated to form the trans-nitro-substituted product.

Reduction to Cyclic Amines (The "Nef" & Amine Route)

The most critical pathway for drug synthesis is the reduction of the nitroalkene to an amine (aminoindane/aminotetralin).

-

Challenge: Over-reduction to the alkane or dimerization (azo compounds).

-

Solution: The NaBH4/CuCl2 system is superior to harsh hydrogenation (H2/Pd) for these strained rings.

Cycloadditions

These scaffolds act as potent dienophiles in Diels-Alder reactions and dipolarophiles in [3+2] cycloadditions (e.g., with nitrones), building complex tricyclic cores found in alkaloids.

Visualizing the Reactivity Landscape

The following diagram maps the divergent pathways available to a generic 1-nitro-3,4-dihydronaphthalene scaffold.

Figure 1: Divergent reactivity pathways. Note the competition between productive reduction/addition and the thermodynamic sink of aromatization.

Experimental Protocol: Reduction to Cyclic Phenethylamines

This protocol describes the conversion of 1-nitro-3,4-dihydronaphthalene to 1,2,3,4-tetrahydro-1-naphthylamine (1-aminotetralin). This method avoids high-pressure hydrogenation, preserving ring integrity.

Materials

-

Substrate: 1-Nitro-3,4-dihydronaphthalene (1.0 eq)

-

Reductant: Sodium Borohydride (NaBH4) (5.0 eq)

-

Catalyst: Copper(II) Chloride dihydrate (CuCl2·2H2O) (0.1 eq)

-

Solvent: Methanol (MeOH) (anhydrous preferred)

-

Quench: 1N HCl, Conc. NH4OH

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and an ice bath, dissolve 1-nitro-3,4-dihydronaphthalene (1 mmol) in MeOH (10 mL).

-

Catalyst Addition: Add CuCl2·2H2O (0.1 mmol) to the solution. The solution will turn a greenish-blue color.

-

Reduction (Exothermic):

-

Critical Step: Add NaBH4 (5 mmol) portion-wise over 15 minutes.

-

Observation: Vigorous gas evolution (H2) and formation of a black precipitate (active Cu species) will occur. The solution typically turns dark.

-

-

Reaction: Remove the ice bath and stir at room temperature for 30–45 minutes. Monitor by TLC (disappearance of yellow nitroalkene spot).

-

Workup:

-

Quench carefully with 1N HCl (5 mL) to destroy excess hydride.

-

Basify with Conc.[1] NH4OH until pH > 10 (to solubilize copper salts as deep blue amine complexes).

-

Extract with Dichloromethane (DCM) (3 x 15 mL).

-

-

Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash chromatography (DCM/MeOH/NH3) to yield the amine oil.

Validation & Troubleshooting

-

Self-Validation: The disappearance of the characteristic nitroalkene stretch (~1510 cm⁻¹) and appearance of N-H stretches (~3300 cm⁻¹) in IR confirms transformation.

-

Aromatization Check: If the product shows aromatic signals in NMR (7.2–8.0 ppm region only) without aliphatic ring protons, the substrate aromatized before reduction. Keep temperature strictly < 25°C.

References

-

Reduction of Nitroalkenes: D'Andrea, L., et al. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry. Link

-

Nitroalkene Reactivity: Ballini, R., et al. (2020). A Walk through Recent Nitro Chemistry Advances. MDPI Molecules. Link

-

Michael Addition Mechanism: Alonso, D. A., et al. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. RSC Advances. Link

-

Synthesis of Indenes: Panteleev, J., et al. (2011). Regio- and stereoselective rhodium-catalyzed reaction... synthesis of indenes. Organic Letters. Link

-

Nitro Group Properties: BenchChem Technical Support. (2025).[2][3] The Synthesis of Nitrostyrenes: A Historical and Technical Guide. BenchChem. Link

Sources

Technical Guide: 1-(4-Nitrophenyl)cyclopentene vs. 1-(4-Nitrophenyl)cyclopentane

Structural Dynamics, Spectroscopic Differentiation, and Synthetic Pathways

Executive Summary

This guide provides a high-resolution technical analysis comparing 1-(4-nitrophenyl)cyclopentene (Compound A) and its saturated analog, 1-(4-nitrophenyl)cyclopentane (Compound B). These motifs serve as critical scaffolds in medicinal chemistry, particularly in the development of NK1 receptor antagonists and specific enzyme inhibitors where the phenyl-cyclopentyl geometry dictates binding affinity.

The transition from the alkene (A) to the alkane (B) represents a fundamental shift from a planar, conjugated

Structural & Electronic Characterization

The core difference between these two molecules lies in their hybridization and the resulting molecular geometry, which directly influences their electronic properties and reactivity.

This compound (The Alkene)

-

Hybridization: The C1 and C2 carbons of the cyclopentyl ring are

hybridized. -

Geometry: To maximize orbital overlap between the

-system of the nitro-substituted phenyl ring and the alkene, the molecule adopts a planar or near-planar conformation . This conjugation extends the delocalized electron cloud from the nitro group (electron-withdrawing) through the phenyl ring to the double bond. -

Electronic Effect: The nitro group exerts a strong mesomeric effect (

), pulling electron density away from the alkene, making the double bond electron-deficient and susceptible to nucleophilic attack (Michael-type addition) rather than typical electrophilic addition.

1-(4-Nitrophenyl)cyclopentane (The Alkane)

-

Hybridization: All carbons in the cyclopentyl ring are

hybridized. -

Geometry: The ring adopts a puckered "envelope" conformation to relieve torsional strain (eclipsing interactions).[1][2][3]

-

Conformational Dynamics: The bulky 4-nitrophenyl group preferentially occupies the pseudo-equatorial position at the "flap" of the envelope to minimize 1,3-diaxial-like steric repulsions with the ring hydrogens.

-

Electronic Effect: The conjugation is broken. The phenyl ring is electronically isolated from the saturated cyclopentyl ring.

Visualization of Structural Shift (DOT Diagram)

Caption: Figure 1. Transition from rigid, conjugated alkene system to flexible, sterically-driven alkane conformation.

Spectroscopic Differentiation (The Fingerprint)

Distinguishing these two compounds requires precise analysis of NMR and IR data. The disappearance of the vinylic proton is the definitive marker.

Comparative Data Table

| Feature | This compound (Alkene) | 1-(4-Nitrophenyl)cyclopentane (Alkane) |

| 1H NMR (Vinylic) | ~6.1 - 6.4 ppm (t, 1H) Diagnostic Peak | Absent |

| 1H NMR (Benzylic) | Absent (Quaternary C1) | ~3.0 - 3.2 ppm (m, 1H) Methine proton appears |

| 13C NMR (C1) | ~140-145 ppm (Quaternary, sp2) | ~45-50 ppm (Tertiary, sp3) |

| 13C NMR (C2) | ~125-130 ppm (Vinylic CH) | ~30-35 ppm (Methylene CH2) |

| IR Spectroscopy | ~1620-1640 cm⁻¹ (C=C Stretch) | Absent |

| UV-Vis | Bathochromic shift (Red shift) due to conjugation | Hypsochromic shift (Blue shift) |

Analytical Logic

-

Check the Vinylic Region: In the alkene, the proton at C2 (adjacent to the phenyl ring) will appear as a triplet (coupling to C3 methylene) downfield around 6.0+ ppm. The nitro group's electron-withdrawing nature deshields this proton further than in unsubstituted 1-phenylcyclopentene.

-

Check the Benzylic Region: Upon reduction to the alkane, the C1 carbon becomes a methine (CH). This proton usually appears as a multiplet around 3.0 ppm.

-

Carbon Count: The alkene has two

carbons in the cyclopentyl ring; the alkane has zero.

Synthetic Pathways & Chemoselectivity

Synthesizing the alkene is straightforward via Grignard addition and dehydration. However, converting the alkene to the alkane presents a chemoselectivity challenge : standard hydrogenation conditions (

Synthesis Workflow (DOT Diagram)

Caption: Figure 2. Synthetic workflow highlighting the divergence in reduction pathways.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Dehydration of the tertiary alcohol intermediate.

Reagents:

-

1-(4-Nitrophenyl)cyclopentanol (1.0 eq)

-

p-Toluenesulfonic acid (pTSA) (0.1 eq)

-

Toluene (Solvent, 10 mL/g of substrate)

Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Dissolution: Dissolve the starting alcohol in toluene. Add pTSA.

-

Reflux: Heat the mixture to reflux (

). Monitor the collection of water in the Dean-Stark trap. -

Monitoring: Check TLC (Hexane/EtOAc 8:2) every 30 minutes. The product will have a higher

(less polar) than the alcohol. -

Workup: Cool to room temperature. Wash with saturated

(to neutralize acid) and brine. Dry over -

Purification: Recrystallization from Ethanol/Hexane or column chromatography.

Protocol B: Selective Reduction to 1-(4-Nitrophenyl)cyclopentane

Objective: Reduce the alkene without touching the nitro group. Critical Note: Standard Pd/C hydrogenation is NOT recommended if the nitro group must be preserved.

Recommended Method: Transfer Hydrogenation or Rhodium Catalysis

-

Catalyst: Wilkinson's Catalyst

is preferred for alkene reduction in the presence of nitro groups, as it is generally unreactive toward nitro functionalities under mild conditions.

Methodology:

-

Solution: Dissolve this compound (1.0 eq) in Benzene/Ethanol (1:1).

-

Catalyst Addition: Add Wilkinson's Catalyst (5 mol%).

-

Hydrogenation: Purge the vessel with

gas. Maintain a balloon pressure (1 atm) at room temperature.-

Note: High pressures may force nitro reduction.

-

-

Timeline: Stir for 12-24 hours. Monitor by H-NMR (disappearance of vinylic peak at ~6.2 ppm).

-

Workup: Filter through a pad of Celite to remove the rhodium catalyst. Concentrate the filtrate.

References

-

ChemicalBook. (n.d.). Cyclopentene NMR Data and Spectra. Retrieved from

-

Master Organic Chemistry. (2014). The “Flat”, “Envelope”, and “Twist” Conformations of Cyclopentane. Retrieved from

-

European Patent Office. (1983). Selective hydrogenation of cyclopentadiene to form cyclopentene (EP0009035B1). Retrieved from

-

Beilstein Journals. (2012). Synthesis and NMR characterization of nitro-substituted cycloalkanes. Retrieved from

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. CN104447261A - Method for preparing cyclopentanol and cyclopentanone by using cyclopentane - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

Technical Guide: Synthesis and Therapeutic Potential of 1-Arylcyclopentene Derivatives

Topic: 1-Arylcyclopentene Derivatives: Synthetic Architectures & Therapeutic Applications Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary: The Scaffold Advantage

In the landscape of medicinal chemistry, the 1-arylcyclopentene moiety represents a critical structural motif. Unlike their acyclic counterparts (styrenes) or heteroaromatic analogues, 1-arylcyclopentenes offer a unique balance of conformational rigidity and lipophilicity . This scaffold effectively locks the aryl group into a specific vector relative to the alkene, reducing the entropic penalty of binding to protein targets such as Cyclooxygenase-2 (COX-2) and various kinases.

This guide details the two primary synthetic methodologies for accessing this scaffold—Classical Grignard Dehydration and Palladium-Catalyzed Cross-Coupling—and analyzes their application in modern drug design.

Strategic Synthesis: Methodologies & Protocols

Method A: The Classical Grignard-Dehydration Protocol

Best for: Scale-up of simple, unsubstituted aryl derivatives (e.g., 1-phenylcyclopentene). Mechanism: Nucleophilic addition followed by E1 acid-catalyzed elimination.

This route remains the industrial "workhorse" for generating core scaffolds due to the low cost of reagents. However, it is limited by the functional group tolerance of the Grignard reagent.

Experimental Protocol: Synthesis of 1-Phenylcyclopentene

Note: All reactions involving Grignard reagents must be performed under an inert atmosphere (Argon/Nitrogen).

-

Reagent Preparation:

-

Substrate: Cyclopentanone (1.0 eq).

-

Nucleophile: Phenylmagnesium bromide (PhMgBr) (1.1 eq, 3.0 M in Et2O).

-

Solvent: Anhydrous THF/Diethyl Ether.[1]

-

Acid Catalyst: 6N HCl or p-Toluenesulfonic acid (pTSA).

-

-

Step-by-Step Procedure:

-

Addition: Cool the PhMgBr solution to 0°C. Add Cyclopentanone dropwise over 30 minutes to control the exotherm.

-

Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Quench: Carefully quench with ice/water. Acidify with 6N HCl until the magnesium salts dissolve.

-

Dehydration (One-Pot): If using strong acid (HCl) and heat, dehydration may occur spontaneously. For high yields, isolate the intermediate 1-phenylcyclopentanol, dissolve in benzene/toluene with catalytic pTSA, and reflux with a Dean-Stark trap to remove water azeotropically.

-

Purification: Distillation under reduced pressure (bp ~120-130°C at atmospheric pressure) or silica gel chromatography (Hexanes).

-

Mechanistic Workflow (DOT Visualization)

The following diagram illustrates the transformation logic from ketone to alkene.

Figure 1: Reaction pathway for the Grignard-mediated synthesis of 1-arylcyclopentenes.

Method B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Best for: Late-stage functionalization, complex aryl groups, and library generation. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

This method is superior when the aryl ring bears sensitive functional groups (esters, nitriles, nitro groups) that would not survive Grignard conditions.

Experimental Protocol: Coupling of 1-Cyclopentenyl Triflate

-

Precursor Synthesis (Enol Triflate):

-

React Cyclopentanone with Lithium Diisopropylamide (LDA) at -78°C, followed by trapping with N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2). This yields 1-cyclopentenyl triflate .

-

-

Coupling Reaction:

-

Substrates: 1-Cyclopentenyl triflate (1.0 eq), Arylboronic acid (1.2 eq).

-

Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2.

-

Base: Na2CO3 or K3PO4 (2.0 eq).

-

Solvent: DME/Water (2:1) or Dioxane/Water.

-

-

Step-by-Step Procedure:

-

Degassing: Charge the reaction vessel with triflate, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).

-

Catalyst Addition: Add the Pd catalyst under positive Argon pressure.

-

Reaction: Heat to 80-90°C for 4-12 hours. Monitor by TLC/LC-MS.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

-

Purification: Flash column chromatography.

-

Catalytic Cycle Visualization (DOT)

Understanding the cycle is crucial for troubleshooting low yields (e.g., stalled oxidative addition vs. failed transmetalation).

Figure 2: Simplified Suzuki-Miyaura catalytic cycle for 1-arylcyclopentene synthesis.

Comparative Analysis of Synthetic Routes

| Feature | Method A: Grignard-Dehydration | Method B: Suzuki Coupling |

| Precursors | Cyclopentanone + Aryl Halide | Cyclopentenyl Triflate + Aryl Boronic Acid |

| Step Count | 2 Steps (often one-pot) | 2 Steps (Triflate formation + Coupling) |

| Atom Economy | High | Moderate (Triflate waste) |

| Functional Group Tolerance | Low (No ketones, esters, aldehydes) | High (Compatible with most groups) |

| Cost | Low | High (Pd catalyst, Ligands) |

| Primary Application | Bulk synthesis of simple scaffolds | Medicinal Chemistry / SAR exploration |

Therapeutic Application: COX-2 Inhibitors[2][3][4]

The 1-arylcyclopentene scaffold gained prominence with the development of selective Cyclooxygenase-2 (COX-2) inhibitors.[2] The "vicinal diaryl" motif (1,2-diarylcyclopentene) acts as a bioisostere for the central heterocycles found in Coxibs (e.g., Celecoxib, Rofecoxib).

Mechanism of Action

The central cyclopentene ring serves as a spacer that positions two aryl rings at the correct angle (approx. 120°) to fit into the hydrophobic side pocket of the COX-2 enzyme.

-

Position 1 (Aryl A): Usually bears a sulfonyl or sulfonamide group (pharmacophore for COX-2 selectivity).

-

Position 2 (Aryl B): A lipophilic phenyl or substituted phenyl group that interacts with the hydrophobic channel.

Key Insight: The double bond in the cyclopentene ring restricts rotation, reducing the entropy loss upon binding compared to flexible diaryl alkanes.

Figure 3: Structure-Activity Relationship (SAR) logic for COX-2 inhibitors based on the cyclopentene scaffold.

References

-

Suzuki-Miyaura Coupling Protocols : Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Available at: [Link]

-

COX-2 Inhibitor Design : Journal of Medicinal Chemistry. "1,2-Diarylcyclopentenes as Selective Cyclooxygenase-2 Inhibitors and Orally Active Anti-inflammatory Agents."[3] Available at: [Link]

-

Dehydration Mechanisms : Chemistry LibreTexts. "14.4: Dehydration Reactions of Alcohols." Available at: [Link][2][4]

Sources

Navigating the Synthesis and Handling of 1-(4-Nitrophenyl)cyclopentene: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Nitrophenyl)cyclopentene is a unique chemical entity that, while not extensively documented, presents significant interest in synthetic chemistry and drug discovery due to its combination of a reactive cyclopentene moiety and an electronically distinct nitrophenyl group. The absence of a commercially available Safety Data Sheet (SDS) necessitates a thorough, first-principles-based analysis of its potential hazards and handling requirements. This guide synthesizes data from its constituent chemical functionalities—cyclopentene and the 4-nitrophenyl group—to provide a comprehensive framework for its safe synthesis, handling, purification, and storage. By understanding the intrinsic reactivity and toxicological profile of these components, researchers can implement robust safety protocols, enabling the exploration of this molecule's potential while ensuring laboratory and personal safety.

Deconstructing the Hazard Profile: A First-Principles Approach

Due to the lack of a specific Safety Data Sheet for this compound, a composite hazard profile must be constructed by evaluating its two primary structural components: the cyclopentene ring and the 4-nitrophenyl group. This evidence-based approach allows for a scientifically grounded risk assessment.

The Cyclopentene Moiety: Flammability and Peroxide Formation

Cyclopentene is a highly flammable, colorless liquid with a low flash point, making it a significant fire hazard.[1][2] Its vapors are heavier than air and can form explosive mixtures with air, necessitating stringent control of ignition sources.[2]

A critical, yet often overlooked, hazard associated with unsaturated cyclic ethers and hydrocarbons like cyclopentene is the potential for peroxide formation upon exposure to air and light.[3] These organic peroxides are shock-sensitive and can detonate violently upon heating or mechanical shock.

-

Causality of Hazard: The allylic hydrogens in cyclopentene are susceptible to autoxidation, a free-radical chain reaction with atmospheric oxygen, leading to the formation of hydroperoxides and other peroxidic species.

The 4-Nitrophenyl Group: Toxicological Concerns

The 4-nitrophenyl group imparts significant toxicological properties to the molecule. Aromatic nitro compounds are known for their potential to cause a range of adverse health effects.

-

Methemoglobinemia: A primary concern with nitrophenyl compounds is the risk of methemoglobinemia. In this condition, the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it incapable of transporting oxygen. This can lead to cyanosis, confusion, and in severe cases, unconsciousness.

-

Irritation: Compounds containing the 4-nitrophenyl group are typically irritating to the skin, eyes, and respiratory tract.[4]

-

Organ Toxicity: While specific data for this compound is unavailable, related compounds like 4-nitrophenol have been shown to have effects on body weight and may have hematological and ocular effects.[5]

Predicted Physical and Chemical Properties

The following table summarizes the predicted physical and chemical properties of this compound, derived from the known properties of its constituent parts.

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₁H₁₁NO₂ | Based on chemical structure. |

| Molecular Weight | 189.21 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a pale yellow to yellow solid or oil. | The nitrophenyl group often imparts color. |

| Boiling Point | Significantly higher than cyclopentene (44-46°C).[6] Estimated to be >200°C. | The addition of the bulky and polar nitrophenyl group will substantially increase the boiling point. |

| Melting Point | Expected to be a solid at room temperature. | Aromatic compounds with this molecular weight are typically solids. |

| Solubility | Insoluble in water.[1][7][8] Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. | The nonpolar cyclopentene and aromatic ring dominate, while the nitro group provides some polarity. |

| Flash Point | Predicted to be high, likely >100°C. | As a solid, the flash point will be significantly higher than that of volatile cyclopentene. |

| Vapor Pressure | Low at room temperature. | Consistent with a non-volatile solid. |

Synthesis and Handling: A Comprehensive Protocol

The synthesis of this compound would likely involve the reaction of a cyclopentenyl precursor with a nitrophenylating agent or a coupling reaction between a cyclopentene derivative and a nitrophenyl derivative. The following protocols are designed to address the predicted hazards.

Risk Assessment Workflow

A thorough risk assessment is mandatory before commencing any synthesis. The following workflow, visualized in the diagram below, outlines the critical steps.

Caption: Risk assessment workflow for novel compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential:

-

Eye Protection: Chemical splash goggles are mandatory at all times.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them for integrity before each use. Change gloves immediately if contaminated.

-

Body Protection: A flame-resistant lab coat should be worn and kept fastened.

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.

Step-by-Step Handling and Synthesis Protocol

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Assemble all necessary glassware and ensure it is clean and dry.

-

Have appropriate spill cleanup materials readily available (e.g., absorbent pads, sand).

-

-

Reagent Handling:

-

Dispense all reagents within the fume hood.

-

Ground and bond any metal containers when transferring flammable solvents to prevent static discharge.[9]

-

-

Reaction Setup:

-

Set up the reaction apparatus in the fume hood, ensuring it is secure.

-

If heating is required, use a heating mantle with a temperature controller. Avoid open flames.

-

-

Work-up and Purification:

-

Quench the reaction carefully, being mindful of any potential exotherms.

-

Perform extractions and washes within the fume hood.

-

For purification by column chromatography, ensure the column is run in the fume hood.

-

-

Waste Disposal:

-

Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

-

Emergency Procedures

Spill Response

In the event of a spill, follow the procedure outlined in the diagram below.

Caption: Chemical spill response workflow.

-

Small Spills: For small spills, use an absorbent material like sand or vermiculite to contain and absorb the material.[10]

-

Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and ignition sources.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][9]

-

Peroxide Prevention: If the material is to be stored for an extended period, it is prudent to test for the presence of peroxides before use.

Conclusion

While this compound is not a commercially cataloged chemical with a dedicated SDS, a comprehensive understanding of its potential hazards can be achieved through a systematic analysis of its constituent functional groups. The high flammability and peroxide-forming potential of the cyclopentene moiety, combined with the toxicological risks associated with the 4-nitrophenyl group, demand a cautious and well-planned approach to its synthesis and handling. By adhering to the protocols and safety measures outlined in this guide, researchers can confidently and safely work with this and other novel chemical entities, paving the way for new discoveries in drug development and materials science.

References

- Balchem Corporation. (n.d.). SAFETY DATA SHEET cyclopentane.

- ECHEMI. (n.d.). Cyclopentene SDS, 142-29-0 Safety Data Sheets.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). Cyclopentene.

- ChemicalBook. (n.d.). Cyclopentene CAS#: 142-29-0.

- Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentane.

- Fisher Scientific. (2012, March 13). SAFETY DATA SHEET.

- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CYCLOPENTANE.

- CAMEO Chemicals. (n.d.). CYCLOPENTANE.

- National Center for Biotechnology Information. (n.d.). Cyclopentene. PubChem.

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.

- National Oceanic and Atmospheric Administration. (n.d.). CYCLOPENTENE. CAMEO Chemicals.

- Agilent Technologies, Inc. (2019, March 25). Cyclopentene - Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). 1-(4-Nitrophenyl)propan-2-one. PubChem.

- Wikipedia. (n.d.). Cyclopentene.

Sources

- 1. echemi.com [echemi.com]

- 2. Cyclopentene CAS#: 142-29-0 [m.chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. CYCLOPENTANE | Occupational Safety and Health Administration [osha.gov]

- 5. Cyclopentene | C5H8 | CID 8882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CYCLOPENTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. balchem.com [balchem.com]

- 10. agilent.com [agilent.com]

Melting point and boiling point of 1-(4-Nitrophenyl)cyclopentene

[1]

Executive Summary

This compound (CAS: 38805-71-9 ) is a conjugated aryl-cycloalkene characterized by a cyclopentene ring substituted at the C1 position with a para-nitrobenzene moiety.[1] It serves as a versatile building block in the synthesis of bioactive scaffolds, particularly in the development of sphingosine-1-phosphate (S1P) receptor modulators and other heterocyclic pharmaceutical agents.[1]

Due to the electron-withdrawing nature of the nitro group, this compound exhibits distinct electronic properties compared to its phenyl analog, influencing both its solid-state packing (melting point) and its reactivity in electrophilic additions.[1]

| Property | Data / Descriptor |

| IUPAC Name | This compound |

| CAS Number | 38805-71-9 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| SMILES | [O-]c1ccc(C2=CCCC2)cc1 |

| Appearance | Pale yellow to yellow crystalline solid |

Physicochemical Characterization

Melting Point and Boiling Point

Experimental data for this specific derivative is sparse in open-access indices compared to its alcohol precursor.[1] However, based on Structure-Property Relationships (SPR) with analogous 1-arylcyclopentenes, the following values are established as the technical baseline for characterization.

| Parameter | Value (Experimental/Predicted) | Context & Causality |

| Melting Point (MP) | 82–86 °C (Predicted range) | The p-nitro group introduces a strong dipole and planar rigidity, significantly elevating the MP compared to 1-phenylcyclopentene (MP 23 °C).[1] |

| Boiling Point (BP) | ~340–350 °C (at 760 mmHg) | High polarity increases intermolecular forces.[1] Note: Likely decomposes prior to boiling at atmospheric pressure.[1] |

| Flash Point | >110 °C | Estimated based on vapor pressure models for nitro-aromatics.[1] |

Solubility Profile

Synthesis & Isolation Protocols

To ensure high purity (>98%) for accurate MP/BP determination, the Acid-Catalyzed Dehydration of the tertiary alcohol precursor is the most robust method, avoiding the regioselectivity issues often seen in Heck couplings (which can yield mixtures of 1-aryl and 3-aryl isomers).

Synthesis Workflow (Graphviz)

Caption: Logical flow for the regioselective synthesis of this compound via dehydration.

Detailed Experimental Protocol

Step 1: Precursor Synthesis (Nucleophilic Addition)

-

Reagents: 1-Bromo-4-nitrobenzene (1.0 eq), Cyclopentanone (1.1 eq), i-PrMgCl (TurboGrignard) or n-BuLi (at -78°C).[1]

-

Mechanism: Lithium-Halogen exchange generates the p-nitrophenyl anion, which attacks the ketone.[1]

-

Procedure:

Step 2: Dehydration (The Critical Step)

-

Reagents: 1-(4-Nitrophenyl)cyclopentanol, p-Toluenesulfonic acid (p-TsOH) (cat.), Toluene.[1]

-

Setup: Dean-Stark trap to remove water (drives equilibrium).

-

Procedure:

-

Reflux the alcohol in toluene with p-TsOH for 2-4 hours.

-

Monitor via TLC (Hexane/EtOAc 9:1). The product will be less polar (higher R_f) than the alcohol.[1]

-

Wash organic layer with NaHCO₃ (remove acid) and Brine.[1]

-

Concentrate in vacuo.

-

Recrystallization: Dissolve crude solid in hot Ethanol. Cool slowly to 4°C. Filter yellow crystals.

-

Characterization Methodology

To scientifically validate the Melting Point and Boiling Point, the following self-validating protocols must be used.

Melting Point Determination (DSC)

Boiling Point / Decomposition Analysis (TGA)

-

Method: Thermogravimetric Analysis (TGA).[1]

-

Rationale: Nitro-alkenes are thermally sensitive.[1] Standard distillation may cause polymerization or NO₂ cleavage.[1]

-

Protocol:

Spectroscopic Validation

References

-

Alchimica . This compound Product Data (CAS 38805-71-9). Retrieved from

-

National Institutes of Health (NIH) .[1] PubChem Compound Summary: 1-(4-Nitrophenyl) derivatives. Retrieved from

-

Heck, R. F. (1968).[1] Acylation, methylation, and carboxyalkylation of olefins by Group VIII metal derivatives. Journal of the American Chemical Society.[1][3][4] (Foundational reference for aryl-alkene synthesis).

-

MySkinRecipes . Ingredient Profile: 1-(Cyclopent-1-en-1-yl)-4-nitrobenzene.[1] Retrieved from

Sources

Methodological & Application

Precision Protocol: Palladium-Catalyzed Heck Arylation of Cyclopentene with 1-Iodo-4-Nitrobenzene

Executive Summary

This Application Note details the optimized protocol for the palladium-catalyzed Heck-Mizoroki coupling of 1-iodo-4-nitrobenzene with cyclopentene . Unlike standard terminal alkene couplings (e.g., styrene), cyclic alkenes like cyclopentene present unique challenges regarding regioselectivity and double-bond migration .

This guide recommends a Ligand-Free Jeffery-Type Protocol utilizing phase-transfer catalysis (TBAB) to maximize turnover frequency (TOF) and yield while minimizing catalyst cost. The resulting product is primarily 1-(4-nitrophenyl)cyclopentene , the thermodynamically stable conjugated isomer, driven by rapid post-coupling isomerization.

Mechanistic Insight & Reaction Design

The Challenge of Cyclic Alkenes

In the Heck reaction of cyclic alkenes, the initial insertion of the arylpalladium species occurs syn to the double bond. However, the subsequent

However, under the thermal conditions of the reaction, hydridopalladium species (

Reaction Pathway Diagram

The following diagram illustrates the catalytic cycle, highlighting the critical isomerization pathway that converts the kinetic product (3-aryl) to the thermodynamic product (1-aryl).

Figure 1: Catalytic cycle showing the oxidative addition, insertion, and the critical isomerization pathway.

Experimental Design Strategy

Variable Selection

For this specific coupling (electron-deficient aryl halide + cyclic alkene), we prioritize Jeffery Conditions over classical phosphine-based methods.

| Variable | Recommendation | Rationale |

| Catalyst Source | Stable, cost-effective precursor that generates active Pd(0) in situ. | |

| Ligand | None (Ligand-free) | The electron-deficient nitro group facilitates fast oxidative addition, rendering expensive phosphines unnecessary. |

| Additive | TBAB (Tetrabutylammonium bromide) | Stabilizes Pd-nanoclusters (preventing "Pd black" precipitation) and acts as a phase-transfer agent. |

| Base | Mild inorganic bases are sufficient. | |

| Solvent | DMF (N,N-Dimethylformamide) | High dielectric constant promotes the stabilization of charged intermediates. |

Stoichiometry

-

Cyclopentene: 2.0 - 2.5 equiv. (Excess is required due to volatility and potential polymerization).

-

Base: 2.5 equiv.[1]

-

Catalyst: 2-5 mol%.

-

Additive (TBAB): 1.0 equiv.[1]

Detailed Protocol

Target Scale: 1.0 mmol (approx. 249 mg of 1-iodo-4-nitrobenzene).

Materials Preparation

-

1-iodo-4-nitrobenzene: 249 mg (1.0 mmol).

-

Cyclopentene: 170 mg (approx. 220

L, 2.5 mmol). Note: Cyclopentene is volatile (bp 44°C). Keep cold. -

Palladium(II) Acetate (

): 4.5 mg (0.02 mmol, 2 mol%). -

Tetrabutylammonium bromide (TBAB): 322 mg (1.0 mmol).

-

Potassium Carbonate (

): 345 mg (2.5 mmol). Must be anhydrous and finely ground. -

DMF: 5.0 mL (Anhydrous).

Step-by-Step Execution

Step 1: Reactor Setup

-

Use a 10-20 mL heavy-walled pressure vial (e.g., microwave vial or sealed tube) with a magnetic stir bar.

-

Why? Cyclopentene boils at 44°C. The reaction requires 80-100°C. A sealed system is mandatory to prevent substrate loss.

Step 2: Reagent Charging

-

Add the solid reagents: 1-iodo-4-nitrobenzene , TBAB ,

, and -

Seal the vial with a septum cap.

-

Evacuate and backfill with inert gas (

or Argon) 3 times. Oxygen promotes catalyst decomposition.[3] -

Inject DMF via syringe.

-

Inject Cyclopentene via syringe last to minimize evaporation.

Step 3: Reaction

-

Place the vial in a pre-heated oil bath or heating block at 80°C .

-

Stir vigorously (800-1000 RPM). The mixture will turn black/dark brown; this is normal (formation of Pd nanoparticles stabilized by TBAB).

-

Time: Run for 12-24 hours .

-

Optimization Note: To ensure full conversion to the conjugated 1-aryl isomer, longer reaction times are preferred. Stopping early (e.g., 2-4 hours) may yield a mixture of 3-aryl and 1-aryl isomers.

-

Step 4: Workup

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL) .

-

Transfer to a separatory funnel. Separate phases.

-

Extract the aqueous layer twice more with Ethyl Acetate (2 x 10 mL).

-

Wash the combined organics with Brine (saturated NaCl) to remove residual DMF.

-

Dry over anhydrous

or -

Filter and concentrate under reduced pressure (Rotovap).

Step 5: Purification

-

Purify via Flash Column Chromatography on silica gel.

-

Eluent: Hexanes/Ethyl Acetate gradient (Start 100:0

90:10). The product is relatively non-polar. -

The nitro group provides a strong UV chromophore, making TLC visualization easy (UV 254 nm).

Data Analysis & Validation

Expected Results

-

Yield: 75-90% isolated yield.

-

Appearance: Yellow to orange solid (due to the nitro chromophore).

NMR Interpretation (Isomer Check)

You must distinguish between the kinetic (allylic) and thermodynamic (vinylic) products.

| Feature | This compound (Target) | 3-(4-nitrophenyl)cyclopentene (Kinetic) |

| Alkene Proton | ~6.3-6.5 ppm (1H, triplet-like) . Only one vinylic proton. | ~5.8-6.0 ppm (2H, multiplet) . Two vinylic protons. |

| Benzylic Proton | None (Quaternary carbon at ring junction). | ~4.0 ppm (1H) . Methine proton attached to Ar.[4] |

| Conjugation | UV | Less conjugated (lighter yellow). |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| "Pd Black" precipitates immediately | Catalyst decomposition before activation. | Ensure TBAB is added. Ensure inert atmosphere ( |

| Low Conversion | Reaction temp too low or loss of cyclopentene. | Check seal integrity. Increase temp to 100°C. |

| Mixture of Isomers | Incomplete isomerization. | Extend reaction time. Add catalytic acid (rarely needed, but promotes migration). |

Safety Protocol

-

Nitroaromatics: Potentially toxic and energetic. Handle with care; avoid overheating dry solids.

-

Cyclopentene: Highly flammable and volatile. Use in a fume hood.

-

Pressurized Vessel: Heating a volatile solvent/reagent (cyclopentene) above its boiling point creates pressure. Use rated pressure vials and blast shields.

-

Palladium Waste: Collect all heavy metal waste separately.

References

-

Jeffery, T. (1984). "Palladium-catalysed arylation of activated alkenes in the presence of tetra-n-butylammonium salts." Tetrahedron Letters, 25(45), 5133-5136. Link

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009-3066. Link

-

Cabri, W., & Candiani, I. (1995). "Recent Developments and New Perspectives in the Heck Reaction." Accounts of Chemical Research, 28(1), 2-7. Link

-

Larhed, M., & Hallberg, A. (1996). "Microwave-Promoted Palladium-Catalyzed Coupling Reactions." The Journal of Organic Chemistry, 61(26), 9582-9584. Link

Sources

Suzuki coupling conditions for cyclopentenyl triflates and 4-nitrophenylboronic acid

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Cyclopentenyl Triflates with 4-Nitrophenylboronic Acid

Executive Summary

This application note details a robust, field-proven protocol for the palladium-catalyzed cross-coupling of cyclopentenyl triflates with 4-nitrophenylboronic acid . The resulting 1-(4-nitrophenyl)cyclopentene scaffold is a critical intermediate in the synthesis of bioactive compounds, serving as a rigid, unsaturated bioisostere for phenyl rings or as a precursor for chiral cyclopentanes.

While Suzuki couplings are ubiquitous, this specific pairing presents unique challenges:

-

Electrophile Instability: Enol triflates are prone to thermal and hydrolytic decomposition compared to aryl halides.

-

Nucleophile Reactivity: The electron-withdrawing nitro group on the boronic acid reduces the nucleophilicity of the "ate" complex, potentially slowing the transmetallation step.

This guide provides a self-validating workflow, starting from the de novo synthesis of the triflate precursor to the final coupled product, utilizing a Pd(dppf)Cl₂ / K₃PO₄ system that balances reactivity with substrate stability.

Pre-Protocol: Synthesis of Cyclopentenyl Triflate

Note: Commercially available cyclopentenyl triflates degrade rapidly. Fresh preparation is strongly recommended for consistent coupling yields.

Mechanism: Kinetic enolization of cyclopentanone followed by O-trapping with a triflating agent.

Reagents:

-

Cyclopentanone (1.0 equiv)

-

Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)

-

-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf

-

THF (Anhydrous)

Protocol:

-

Enolization: Cool a solution of anhydrous THF (10 mL/g substrate) and LDA to -78 °C under Argon.

-

Addition: Add cyclopentanone dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete enolate formation.

-

Triflation: Add a solution of PhNTf

in THF dropwise. -

Warming: Allow the mixture to warm to 0 °C (ice bath) and stir for 2-3 hours. Do not reflux.

-

Workup: Quench with saturated NH

Cl. Extract with Et -

Validation: Concentrate at <30 °C (rotary evaporator bath temp). Enol triflates are volatile and thermally labile. Store at -20 °C.

-

QC Check:

H NMR (CDCl

-

Core Protocol: Suzuki-Miyaura Coupling[1]

Reaction Design & Causality

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

-

Why: The bidentate dppf ligand has a large bite angle, accelerating the reductive elimination step. Crucially, it is robust enough to prevent palladium black precipitation which is common with electron-deficient boronic acids.

-

-

Base: K₃PO₄ (2.0-3.0 equiv)

-

Why: Potassium phosphate is a mild base that effectively activates the boronic acid to the boronate species without causing hydrolysis of the sensitive enol triflate (a risk with strong hydroxide bases).

-

-

Solvent: 1,4-Dioxane / Water (4:1)

-

Why: The water co-solvent is essential for dissolving the inorganic base and facilitating the formation of the reactive hydroxo- or alkoxy-palladium species.

-

Step-by-Step Methodology

Reagents:

-

Cyclopentenyl triflate (1.0 equiv) [Freshly prepared]

-

4-Nitrophenylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)

-

K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane/H₂O (4:1 ratio, degassed)

Procedure:

-

Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 20 minutes prior to use. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

-

Assembly: In a reaction vial equipped with a magnetic stir bar, combine:

-

4-Nitrophenylboronic acid

-

K₃PO₄

-

Pd(dppf)Cl₂[1]

-

-

Inert Transfer: Seal the vial and purge with Argon (3 cycles). Add the degassed solvent via syringe.

-

Substrate Addition: Add the Cyclopentenyl triflate (liquid) via syringe.

-

Note: Adding the triflate last minimizes its exposure to the base before the catalytic cycle begins.

-

-

Reaction: Heat the mixture to 60 °C for 4–6 hours.

-

Monitoring: Check TLC every hour. The triflate (high R

) should disappear. The product will be UV-active (bright quenching due to nitro-conjugation).

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with EtOAc and water.

-

Filter through a pad of Celite to remove Pd residues (prevents emulsion).

-

Wash organic phase with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The nitro product is moderately polar.

Data Analysis & Validation

Table 1: Expected Analytical Parameters

| Parameter | Observation | Interpretation |

| TLC (Silica) | New spot, R | Formation of coupled product.[2][3][4][5][6][7] |

| Diagnostic vinyl proton of cyclopentene ring coupled to aryl. | ||

| Ortho-protons to Nitro group (deshielded). | ||

| Quaternary carbon of the alkene. | ||

| Visual | Yellow/Orange solid | Typical for nitro-aromatic conjugated systems. |

Visualizations

Figure 1: Catalytic Cycle & Mechanism

Caption: The Pd(0)/Pd(II) cycle. Note the retention of alkene geometry during oxidative addition of the vinyl triflate.

Figure 2: Experimental Workflow

Caption: End-to-end process flow from cyclopentanone precursor to purified coupled product.

Troubleshooting & Optimization

-

Problem: Low Yield / Hydrolysis of Triflate

-

Cause: Reaction temperature too high or base too strong.

-

Solution: Switch to CsF (2.0 equiv) in anhydrous THF. Fluoride activates the boronic acid via the formation of a fluoroborate species, avoiding high pH water that attacks the triflate.

-

-

Problem: Homocoupling of Boronic Acid (4,4'-Dinitrobiphenyl)

-

Cause: Incomplete degassing (Oxygen presence).

-

Solution: Freeze-pump-thaw the solvent or increase Argon sparging time. Ensure the boronic acid is added slowly if using a continuous flow system.

-

-

Problem: Black Precipitate

-

Cause: Catalyst decomposition ("Pd black").

-

Solution: Ensure the ligand (dppf) is not oxidized.[3] Add 10 mol% extra free ligand (dppf) or switch to a more stable precatalyst like Pd(Amphos)Cl₂ .

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Eastwood, P. R. (2000). A versatile synthesis of 4-substituted-3-pyridyl triflates and their use in palladium-catalyzed cross-coupling reactions. Tetrahedron Letters, 41(19), 3705-3708. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. A Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes or Terminal Alkenes with Vinyl Triflates and Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Catalyst Poisoning in Nitro-Aryl Heck Reactions

Welcome to the technical support center for palladium-catalyzed Heck reactions involving nitro-substituted aryl halides. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these often-recalcitrant substrates. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemistry to empower your troubleshooting and optimization efforts.

The presence of a nitro group on the aryl halide introduces specific challenges, primarily catalyst poisoning and undesired side reactions, which can lead to low yields and complex product mixtures. This guide will walk you through diagnosing these issues and implementing effective solutions.

Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered during nitro-aryl Heck reactions in a direct question-and-answer format.

Q1: My Heck reaction with a nitro-aryl bromide is giving very low to no yield. What is the most likely cause?

Low or no yield in a nitro-aryl Heck reaction is often due to one of two primary issues: catalyst poisoning or a competing side reaction. The nitro group, being strongly electron-withdrawing, can interact with the palladium catalyst in ways that are detrimental to the catalytic cycle.

The most common culprit is the reduction of the nitro group to an amino group or other reduced nitrogen species by the active Pd(0) catalyst. This side reaction consumes the catalyst and starting material, leading to poor yields of the desired Heck product.

Another possibility is direct inhibition of the catalyst. The oxygen atoms of the nitro group can coordinate to the palladium center, potentially leading to the formation of inactive palladium species or altering the electronic properties of the catalyst, thereby hindering key steps in the catalytic cycle like oxidative addition.

Q2: I'm observing the formation of aniline or other reduced byproducts in my reaction mixture. How can I prevent the reduction of the nitro group?

The reduction of the nitro group is a common parasitic reaction in palladium-catalyzed couplings. To mitigate this, consider the following strategies:

-

Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as BrettPhos , have shown great success in promoting the desired Heck coupling over nitro group reduction.[1] These ligands stabilize the palladium center and can accelerate the rate-limiting steps of the Heck cycle, making the desired reaction pathway more favorable. N-heterocyclic carbene (NHC) ligands are also a powerful alternative, as their strong σ-donating properties can enhance catalyst activity and stability.[2]

-

Reaction Conditions: Carefully tuning the reaction conditions can also disfavor the reduction pathway. This includes optimizing the temperature, reaction time, and the choice of base and solvent. In some cases, lower temperatures and shorter reaction times can minimize the extent of nitro reduction.

Q3: What are the best catalyst systems for Heck reactions of nitro-aryl halides?

While there is no single "best" catalyst for all substrates, several systems have proven to be particularly effective for nitro-aryl Heck reactions:

-

Palladium/Bulky Phosphine Ligands: As mentioned, the combination of a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand is a go-to strategy. The Pd/BrettPhos system, for example, has been successfully used for the Mizoroki-Heck reaction of nitroarenes.[1][3]

-

Palladium/N-Heterocyclic Carbene (NHC) Ligands: NHC-ligated palladium complexes are known for their high stability and activity, making them well-suited for challenging substrates like nitro-aryl halides.[2][4]

-

Palladacycles: These pre-formed, stable palladium catalysts can also be effective for Heck reactions of electron-deficient aryl halides.

The choice of catalyst system will depend on the specific nitro-aryl halide (iodide, bromide, or chloride) and the olefin coupling partner.

Q4: Can I use aryl chlorides with nitro substituents in Heck reactions?

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond.[5] When a deactivating nitro group is also present, these substrates become even more challenging. However, successful couplings have been achieved using highly active catalyst systems, often requiring more forcing conditions (higher temperatures) and specialized ligands. Bulky, electron-donating phosphines and robust NHC ligands are generally necessary to achieve reasonable yields with nitro-substituted aryl chlorides.[5]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems in nitro-aryl Heck reactions.

Problem 1: Low or No Conversion of Starting Material

Possible Causes:

-

Catalyst Inactivity/Poisoning: The nitro group may be directly inhibiting the palladium catalyst.

-

Inefficient Oxidative Addition: The C-X bond of the nitro-aryl halide is not being effectively cleaved by the Pd(0) catalyst.

-

Decomposition of the Catalyst: The catalyst may not be stable under the reaction conditions.

Solutions:

-

Switch to a More Robust Ligand: If you are using a simple phosphine ligand like PPh₃, switch to a bulky, electron-rich phosphine (e.g., BrettPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands are known to enhance catalyst stability and activity for electron-deficient substrates.

-

Increase Catalyst Loading: As a troubleshooting measure, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can help overcome partial catalyst deactivation.

-

Change Palladium Precursor: If you are using Pd/C, consider switching to a homogeneous palladium source like Pd(OAc)₂ or Pd₂(dba)₃, which can offer better reactivity in combination with soluble ligands.

-

Optimize Reaction Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition. Systematically screen a range of temperatures to find the optimal balance. Microwave irradiation can be a useful tool to rapidly heat the reaction and potentially improve yields.[6]

Problem 2: Formation of Significant Amounts of Nitro Group Reduction Byproducts

Possible Cause:

-

Competing Reduction Pathway: The Pd(0) catalyst is preferentially reacting with the nitro group instead of the aryl halide.

Solutions:

-

Employ Bulky Ligands: As detailed in the FAQs, bulky phosphine ligands like BrettPhos are highly effective at promoting the Heck reaction over nitro reduction.[1] The steric hindrance around the palladium center may disfavor the coordination of the nitro group.

-

Use a Milder Reducing Agent (if applicable): If your reaction conditions involve an external reductant to generate Pd(0) in situ, consider if it is too harsh. However, in most Heck reactions, the "reductant" is often the solvent or an amine base.

-

Additives: The use of certain additives, such as silver salts (e.g., Ag₂CO₃, Ag₃PO₄), can sometimes improve the efficiency of Heck reactions, although their role in suppressing nitro reduction is not fully elucidated. They are thought to act as halide scavengers, promoting a cationic pathway for the Heck reaction.

Data Presentation

The following table summarizes recommended starting conditions for the Heck reaction of a model nitro-aryl bromide, 4-bromonitrobenzene, with styrene, based on successful literature reports.

| Parameter | Recommended Conditions | Rationale |

| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective Pd(0) sources when paired with appropriate ligands. |

| Ligand | BrettPhos | A bulky, electron-rich phosphine ligand proven to be effective in promoting Heck reactions of nitroarenes and suppressing nitro group reduction.[1] |

| Pd:Ligand Ratio | 1:1 to 1:2 | A slight excess of the ligand can help stabilize the catalyst. |

| Base | K₂CO₃ or Cs₂CO₃ | Inorganic bases are commonly used and effective in Heck reactions. |

| Solvent | Dioxane, Toluene, or DMF | Anhydrous, polar aprotic solvents are generally preferred. |

| Temperature | 80-120 °C | The optimal temperature will depend on the specific substrates and should be optimized. |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation of the Pd(0) catalyst and phosphine ligands. |

Experimental Protocols

The following is a representative, detailed protocol for the Heck reaction of a nitro-aryl bromide using a Pd/BrettPhos catalyst system.

Protocol: Heck Reaction of 4-Bromonitrobenzene with Styrene

Materials:

-

4-Bromonitrobenzene

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

BrettPhos

-

Potassium carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), BrettPhos (e.g., 0.024 mmol, 2.4 mol%), and K₂CO₃ (e.g., 2.0 mmol, 2.0 equiv).

-

Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

-

Under a positive pressure of inert gas, add 4-bromonitrobenzene (1.0 mmol, 1.0 equiv) and anhydrous 1,4-dioxane (e.g., 2 mL).

-

Add styrene (e.g., 1.2 mmol, 1.2 equiv) via syringe.

-

Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for the desired reaction time (e.g., 12-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Catalyst Deactivation Pathways in Nitro-Aryl Heck Reactions

Caption: Fig. 2: A simplified troubleshooting decision tree.

References

-

Yamaguchi, J., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3195-3209. [Link]

-

Yamaguchi, J., et al. (2020). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. Organic Letters, 22(8), 3168-3172. [Link]

-

Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Palladium(0)/NHC-Catalyzed Reductive Heck Reaction of Enones: A Detailed Mechanistic Study. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

-

Yuan, C., et al. (2018). Pd/NHC-catalyzed cross-coupling reactions of nitroarenes. Organic Chemistry Frontiers, 5(10), 1649-1652. [Link]

-

Yamaguchi, J., et al. (2020). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. Request PDF. [Link]

-

Ying, J. Y., et al. (2017). N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions. Request PDF. [Link]

-

Felpin, F.-X., & Oger, N. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 855. [Link]

-

Duan, W., et al. (2022). Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles. Organic Chemistry Frontiers, 9(9), 2351-2356. [Link]

-

Wu, X., et al. (2023). Palladium-Catalyzed Denitrative Mizoroki–Heck Reactions of Aryl or Alkyl Olefins with Nitrobenzenes. Request PDF. [Link]

-

Chieffi, A., & Chianese, A. R. (2021). Palladium-Catalyzed Reactions. Catalysts, 11(3), 353. [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2012). Heck Reaction—State of the Art. Catalysts, 2(4), 504-549. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

-

Baharin, S. N. A., et al. (2018). Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II) catalyst = Pd-NHCH or Pd-NHC-Cl 3. Request PDF. [Link]

-

Larhed, M., & Hallberg, A. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org. [Link]

-

Hein, J. E., et al. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

-

Kantchev, E. A. B., et al. (2017). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Request PDF. [Link]

-

Li, J., et al. (2025). Palladium-Catalyzed Denitrative Sulfoximination of Nitroarenes. ACS Publications. [Link]

-

Karami, K., & Haghighat, N. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 18(12), 14667-14678. [Link]

-

Hein, J. E., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. PubMed. [Link]

-

Kantchev, E. A. B., et al. (2007). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 10(4-5), 333-350. [Link]

-

Zang, H., et al. (2017). An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. Journal of Nanoparticle Research, 19(8), 284. [Link]

-

Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]

-

Hein, J. E., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Request PDF. [Link]

-

Kumar, A., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 180-188. [Link]

-

Frech, C. M., et al. (2013). Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. Molecules, 18(1), 746-763. [Link]

-

Wang, C., et al. (2021). Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation. Chemical Communications, 57(80), 10373-10376. [Link]

-

Felpin, F.-X., et al. (2016). Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Organic Chemistry Frontiers, 3(7), 855-860. [Link]

-